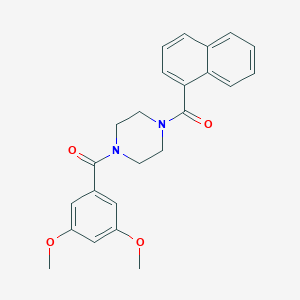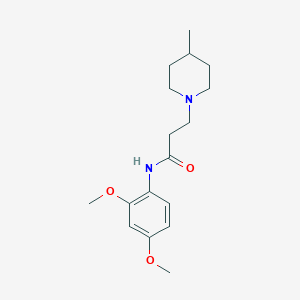![molecular formula C15H31N3O B249054 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in medicinal and pharmaceutical applications. This compound is a derivative of piperazine and ethanol, and its unique structure makes it an interesting candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol is not yet fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. It has also been shown to decrease the release of glutamate, which may be responsible for its potential use in the treatment of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol in lab experiments include its high yield synthesis method, its potential as a therapeutic agent, and its ability to modulate various neurotransmitter systems. However, its limitations include the fact that its mechanism of action is not yet fully understood and that further research is needed to determine its safety and efficacy.
Orientations Futures
There are a number of future directions for research on 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol. These include investigating its potential use in the treatment of other diseases such as schizophrenia, bipolar disorder, and Alzheimer's disease. Further research is also needed to determine its safety and efficacy, as well as its potential for use in combination with other drugs. Finally, research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with butyl iodide to produce the final compound. The yield of this synthesis method is relatively high, making it an efficient way to produce this compound.
Applications De Recherche Scientifique
The potential applications of 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol in scientific research are vast. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antipsychotic, anxiolytic, and antidepressant agent. It has also been investigated for its potential use in the treatment of neuropathic pain, addiction, and sleep disorders.
Propriétés
Nom du produit |
2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol |
|---|---|
Formule moléculaire |
C15H31N3O |
Poids moléculaire |
269.43 g/mol |
Nom IUPAC |
2-[4-(1-butan-2-ylpiperidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H31N3O/c1-3-14(2)17-6-4-15(5-7-17)18-10-8-16(9-11-18)12-13-19/h14-15,19H,3-13H2,1-2H3 |
Clé InChI |
OEBZZXOLZLNWDK-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCC(CC1)N2CCN(CC2)CCO |
SMILES canonique |
CCC(C)N1CCC(CC1)N2CCN(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)


![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)


![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)